molecular formula C5H7ClO3 B073677 Methyl 4-chloro-4-oxobutanoate CAS No. 1490-25-1

Methyl 4-chloro-4-oxobutanoate

Cat. No.: B073677
CAS No.: 1490-25-1
M. Wt: 150.56 g/mol
InChI Key: SRXOJMOGPYFZKC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-4-oxobutanoate (CAS: 1490-25-1), also known as methyl 4-chloro-4-oxobutyrate, is a chlorinated ester with the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol . Key physicochemical properties include a polar surface area (TPSA) of 43.37 Ų, logP values ranging from 0.28 to 1.72, and high solubility in organic solvents (e.g., 10.8 mg/mL in DMSO) . Its structure features a reactive chloro group at the γ-position and a methyl ester moiety, making it a versatile intermediate in organic synthesis.

This compound is widely used in the preparation of pharmaceuticals (e.g., penicillin analogs ), polymer branching agents , and heterocyclic compounds (e.g., oxazolines and indenoisoquinolines ). Its reactivity stems from the electrophilic carbonyl and labile chlorine, enabling nucleophilic substitutions and acylations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-4-oxobutanoate can be synthesized through the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is typically carried out in dichloromethane as a solvent. The process involves the dropwise addition of oxalyl chloride to a solution of monomethyl succinate and dichloromethane, followed by the addition of N,N-dimethylformamide. The reaction mixture is stirred for about 2 hours, and the product is obtained by concentrating the reaction mixture under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-4-oxobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroformyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form methyl 4-hydroxybutanoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form methyl 4-chloro-4-oxobutanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.

    Oxidation: Potassium permanganate, aqueous medium, room temperature.

Major Products Formed:

    Substitution: Amides, esters, thioesters.

    Reduction: Methyl 4-hydroxybutanoate.

    Oxidation: Methyl 4-chloro-4-oxobutanoic acid.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-chloro-4-oxobutanoate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Some notable applications include:

  • Synthesis of Chiral Compounds : The compound serves as an intermediate in the synthesis of chiral pharmaceuticals, particularly in the production of anti-inflammatory and analgesic agents.

Agrochemical Applications

Research indicates that this compound can be utilized in developing agrochemicals, including herbicides and fungicides. Its derivatives have shown promising activity against various pests and diseases affecting crops.

Case Studies

  • Biosynthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate :
    • A study highlighted the use of genetically modified strains of Escherichia coli to produce high yields of (R)-enantiomers from this compound through enzymatic pathways. This method demonstrated an efficient conversion process with a yield exceeding 99% enantiomeric excess .
  • Alkylation Reactions :
    • Research on the alkylation of methyl 4-chloro-3-oxobutanoate with dibromoalkanes showed that this compound could serve as a versatile building block for synthesizing various alkylated derivatives, which may have distinct biological activities .

Mechanism of Action

The mechanism of action of methyl 4-chloro-4-oxobutanoate is primarily based on its reactivity towards nucleophiles. The chloroformyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new chemical bonds and resulting in the formation of diverse products. The ester group also contributes to its reactivity by providing a site for hydrolysis and other reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between methyl 4-chloro-4-oxobutanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile Primary Applications References
This compound C₅H₇ClO₃ 150.56 Chloro (C4), oxo (C4), methyl ester Nucleophilic substitution, acylation Polymer agents, pharmaceuticals
Ethyl 4-chloro-3-oxobutanoate C₆H₉ClO₃ 164.59 Chloro (C4), oxo (C3), ethyl ester Asymmetric reduction (yeast-catalyzed) Chiral intermediates (e.g., CHBE)
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅ClO₄ 270.71 Aromatic ring (Cl, OMe substituents), ethyl ester Electrophilic aromatic substitution Organic synthesis (diethyl malonate coupling)
Methyl 4-hydroxybutanoate C₅H₁₀O₃ 118.13 Hydroxyl (C4), methyl ester Esterification, polymerization Bio-based polymers (e.g., PHA)
Methyl 3-(4,5-dihydrooxazol-2-yl)propanoate C₇H₁₁NO₃ 157.17 Oxazoline ring, methyl ester Ring-opening polymerization Functionalized polymers

This compound

  • Nucleophilic Substitution: The chlorine atom is readily displaced by amines (e.g., diethanolamine , indoline ), forming amides or amino esters.
  • Acylation : Reacts with alcohols or thiols to form esters or thioesters, as seen in the synthesis of oxazoline derivatives .
  • Polymer Chemistry : Acts as a branching agent in poly(butylene adipate-co-terephthalate) (PBAT) synthesis .

Ethyl 4-Chloro-3-Oxobutanoate (COBE)

  • Asymmetric Reduction: Yeast-catalyzed reduction produces ethyl 4-chloro-3-hydroxybutanoate (CHBE) with up to 90% enantiomeric excess (ee) under optimized conditions (pH 8.0, anaerobic cells) .
  • Steric Effects : The ethyl group slightly hinders reactivity compared to methyl esters, but enhances solubility in organic media.

Aromatic Derivatives (e.g., Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate)

  • Electrophilic Reactivity : The aromatic ring undergoes substitutions, enabling coupling with malonates for complex heterocycles .
  • Applications : Intermediate in penicillin-type analogs and bioactive molecules.

Methyl 4-Hydroxybutanoate

  • Hydroxyl Group Reactivity: Participates in esterifications and polymerizations (e.g., polyhydroxyalkanoates) .
  • Biodegradability: Used in eco-friendly polymers due to non-toxic degradation products.

Polymer Science

  • This compound is critical in synthesizing PBAT branching agents, improving melt strength and processability .
  • Its derivative, methyl 3-(4,5-dihydrooxazol-2-yl)propanoate (EstOx), forms stimuli-responsive polymers via ring-opening metathesis .

Pharmaceuticals

  • Used in indenoisoquinoline synthesis (topoisomerase I inhibitors) and penicillin analogs .
  • Ethyl 4-chloro-3-oxobutanoate-derived CHBE is a precursor to chiral drugs like atorvastatin .

Key Differences and Challenges

  • Reactivity: this compound’s γ-chloro group is more reactive toward nucleophiles than β-chloro isomers (e.g., COBE).
  • Steric Effects : Ethyl esters (e.g., ) exhibit slower reaction kinetics compared to methyl esters due to larger alkyl groups.
  • Functional Group Compatibility: Hydroxyl-containing analogs (e.g., methyl 4-hydroxybutanoate) lack electrophilic sites, limiting their use in acylations.

Biological Activity

Methyl 4-chloro-4-oxobutanoate (CAS No. 1490-25-1) is an organic compound with significant biological activity, primarily explored in the context of its synthetic applications and potential therapeutic uses. This article delves into its chemical properties, biological activities, and relevant case studies that highlight its pharmacological potential.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₅H₇ClO₃
Molecular Weight150.56 g/mol
Boiling Point58-65 °C (3 mm Hg)
Density1.230 g/mL at 20 °C
AppearanceClear colorless to pale yellow liquid
Flash Point165 °F (73.89 °C)

This compound is synthesized from oxalyl chloride and mono-methyl succinate, which contributes to its utility in various organic synthesis applications .

Biological Activity

The biological activity of this compound has been investigated primarily in the fields of enzymology and medicinal chemistry. Here are key findings from recent research:

Enzymatic Activity

  • Yeast Reduction Studies : Research indicates that this compound can be reduced by yeast enzymes, showcasing its potential as a substrate for biotransformation processes. In a study, the enzyme activity of ALR (aldose reductase) reached levels significantly higher than those observed in other strains, indicating a robust catalytic potential .
  • Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent. For instance, it has been linked to the inhibition of transglutaminases, which are implicated in various diseases including fibrosis and certain cancers .

Pharmacological Potential

This compound is being explored for its potential applications in drug development:

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by targeting specific cellular pathways involved in tumor growth and metastasis. This is particularly relevant in the context of transglutaminase-related pathways .
  • Synthetic Intermediates : The compound serves as a valuable intermediate in the synthesis of bioactive molecules, including pharmaceuticals that target metabolic disorders and cancer.

Case Study 1: Enzyme Substrate Utilization

In a comparative analysis of various substrates for ALR activity, this compound was found to be one of the most effective substrates, achieving an enzyme activity level of 6.48 U/mg protein. This was significantly higher than other tested compounds, indicating its potential utility in biocatalytic applications .

Case Study 2: Synthesis of Bioactive Compounds

A research project focused on synthesizing novel anti-cancer agents utilized this compound as a starting material. The resulting compounds demonstrated promising cytotoxicity against various cancer cell lines, highlighting the compound's importance as a precursor in medicinal chemistry .

Q & A

Q. What are the critical experimental considerations for synthesizing methyl 4-chloro-4-oxobutanoate to maximize yield?

To achieve high yields, ensure the use of freshly distilled thionyl chloride or a newly opened bottle to avoid contamination with carboxylic acids, which can reduce reactivity. Anhydrous conditions are critical: dichloromethane must be thoroughly dried, and reactions should be conducted under inert atmospheres (e.g., nitrogen or argon). Post-synthesis, store the compound in moisture-free, sealed containers to prevent hydrolysis .

Q. What purification methods are recommended for isolating this compound?

After synthesis, isolate the product via rotary evaporation under reduced pressure to remove volatile solvents. Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate mixtures) can further purify the compound. Confirm purity via thin-layer chromatography (TLC) and analytical techniques like 1H^1 \text{H} NMR .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • 1H^1 \text{H} NMR : Identify peaks corresponding to the methyl ester (~3.7 ppm) and carbonyl groups (~2.8–3.2 ppm for CH2_2 adjacent to the oxo and chloro groups) .
  • FT-IR : Detect ester carbonyl (~1740 cm1^{-1}) and acid chloride (~1800 cm1^{-1}) stretches.
  • Mass spectrometry (MS) : Confirm molecular weight (150.56 g/mol) and fragmentation patterns .

Q. What are common reactions involving this compound in organic synthesis?

The compound reacts with nucleophiles such as amines to form amides. For example, coupling with 3,5-dimethoxybenzylamine or aniline generates 5-chloro-3-keto amides, which can undergo cyclization to pyrroles (Scheme 3.4 in ). Reaction conditions typically involve inert solvents (e.g., DMF) and bases like triethylamine to neutralize HCl byproducts .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert atmospheres (argon or nitrogen) at room temperature. Avoid exposure to moisture, as hydrolysis converts it to succinic acid derivatives. Desiccants like silica gel can be added to storage vessels .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency for this compound?

Optimize stoichiometry: Use a 10–20% excess of thionyl chloride relative to the starting material (e.g., succinic anhydride). Monitor reaction progress via TLC and adjust reaction time (typically 2–4 hours). For scale-up, employ continuous distillation to remove byproducts like HCl gas, which can drive the reaction to completion .

Q. What role does this compound play in synthesizing polymer-based MRI contrast agents?

It acts as a reactive monomer in RAFT polymerization. For example, it is grafted onto methacryloyloxyethyl scaffolds to form copolymers loaded with gadolinium-DO3A. The chloro group facilitates covalent bonding with nucleophilic sites, enabling precise control over polymer architecture. This application requires strict anhydrous conditions and low-temperature (-20°C) reactions to preserve functionality .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for indenoisoquinoline derivatives, which inhibit tyrosyl-DNA-phosphodiesterase 1 (TDP1). In a representative protocol, the compound reacts with triethylamine and indenoisoquinoline amines in chloroform, forming amide bonds critical for bioactive molecule assembly. Yield optimization involves stoichiometric control and pH adjustments .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

Hydrolysis is accelerated in aqueous basic or acidic environments. Under neutral conditions, the compound is relatively stable but degrades over time. Stability studies using 1H^1 \text{H} NMR or HPLC can quantify degradation products. To mitigate hydrolysis, avoid protic solvents and use stabilizers like molecular sieves in reaction mixtures .

Q. What mechanistic insights exist for cyclization reactions involving this compound derivatives?

The 5-chloro-3-keto amides derived from this compound undergo intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, forming pyrrole rings. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., Cl) lower the activation energy for cyclization. Kinetic experiments under varying temperatures and solvents (e.g., toluene vs. DMSO) can further elucidate transition states .

Properties

IUPAC Name

methyl 4-chloro-4-oxobutanoate
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InChI

InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXOJMOGPYFZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061728
Record name Butanoic acid, 4-chloro-4-oxo-, methyl ester
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Molecular Weight

150.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1490-25-1
Record name Methyl succinyl chloride
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Record name Butanoic acid, 4-chloro-4-oxo-, methyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, methyl ester
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Record name Methyl 4-chloro-4-oxobutyrate
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Synthesis routes and methods I

Procedure details

Mono-methyl succinate (1), wherein alk is methyl, was chlorinated with oxalyl chloride in dimethyl formamide and methylene chloride to afford 3-carbomethoxypropionyl chloride (2). Compound (2) was catalytically hydrogenated over palladium-charcoal catalyst in the presence of 2,6-lutidine to yield 3-carbomethoxypropionaldehyde (3) which was reacted with formylmethylene triphenylphosphorane under Wittig reaction conditions to obtain 5-carbomethoxy-2-pentanal (4). Compound 4 was epoxidized with aqueous hydrogen peroxide in the presence of 1N sodium bicarbonate to afford methyl-4,5-epoxy-6-oxohexanoate (5). Compound (5) was reacted with tridecyltriphenylphosphonium ylid to give methyl-4,5-epoxy-6(Z)-nonadecenoate (6).
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of mono-methyl succinate, (150 g, 1.135 mol) in 900 ml of methylene chloride and 3 ml of N,N-dimethylformamide was added 119 ml (1.26 mol) of oxalyl chloride, while keeping the pot temperature below 5° C. After the addition was complete, the reaction mixture was stirred at 0° C. for 1 hour and then concentrated to vacuo to give a crude yellow liquid, which was used without purification in the Rosenmund reduction.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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